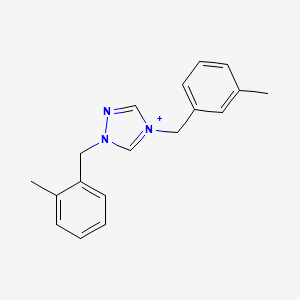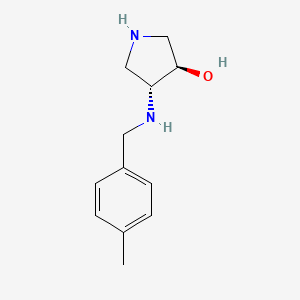![molecular formula C20H20F2N4O2 B13368330 1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368330.png)
1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, a mesityl group, and a difluoromethoxyphenyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide involves several steps. One common method starts with the preparation of the difluoromethoxyphenyl intermediate. This intermediate is then reacted with mesityl chloride and a triazole derivative under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
1-[4-(Difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-[4-(Difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals .
Mécanisme D'action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may target matrix metalloproteinases (MMPs) involved in angiogenesis, thereby inhibiting tumor growth and metastasis .
Comparaison Avec Des Composés Similaires
1-[4-(Difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
- 1-[4-(Difluoromethoxy)phenyl]ethanamine
- 1-(4-(4-Fluorophenoxy)phenyl)ethanamine
- 1-(4-(p-Tolyloxy)phenyl)ethanamine
- 1-(4-(4-Bromophenoxy)phenyl)ethanamine
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and biological activities .
Propriétés
Formule moléculaire |
C20H20F2N4O2 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2,4,6-trimethylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C20H20F2N4O2/c1-11-9-12(2)17(13(3)10-11)24-19(27)18-23-14(4)26(25-18)15-5-7-16(8-6-15)28-20(21)22/h5-10,20H,1-4H3,(H,24,27) |
Clé InChI |
WTDCFTUFXJFOKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)OC(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B13368248.png)
![5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine](/img/structure/B13368282.png)
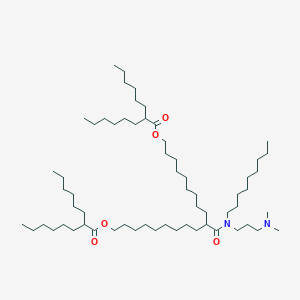
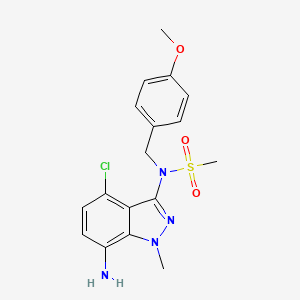
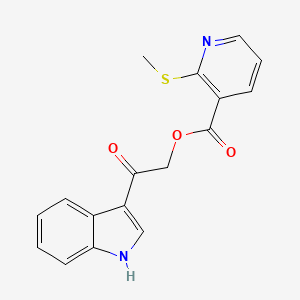

![N-(2-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B13368310.png)

![4,7-Dioxo-5-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13368326.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368334.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1'-biphenyl]-3-yl)propanoic acid](/img/structure/B13368337.png)
![3-(1-Benzofuran-2-yl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368340.png)
